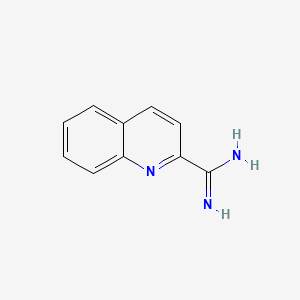

quinoline-2-carboximidamide hydrochloride

Description

Structure

3D Structure

Properties

IUPAC Name |

quinoline-2-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6H,(H3,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWJJXPQJFXRSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Quinoline 2 Carboximidamide Hydrochloride and Its Structural Analogues

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

The construction of the quinoline ring system is a well-established field in organic synthesis, with a variety of named reactions developed over the last century. These classical methods are still widely used, alongside more modern techniques that offer greater control over regioselectivity and functional group tolerance.

Established Synthetic Pathways for Substituted Quinoline Precursors

Several classical named reactions provide reliable routes to substituted quinoline precursors. These methods typically involve the condensation and cyclization of anilines with various carbonyl compounds.

The Skraup-Doebner-von Miller synthesis and its variations are foundational methods for quinoline synthesis. The original Skraup synthesis involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. A more general approach, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds to react with anilines, leading to a broader range of substituted quinolines. wikipedia.orgresearchgate.net The reaction is catalyzed by Brønsted or Lewis acids. wikipedia.org

The Friedländer synthesis offers a straightforward route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgscispace.com This reaction can be catalyzed by acids or bases and often proceeds with high yields. wikipedia.orgnih.gov

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) provides a versatile method for the synthesis of quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgijsr.net The reaction proceeds through the hydrolysis of the isatin to an isatoic acid intermediate, which then condenses with the carbonyl compound. wikipedia.org

The Combes quinoline synthesis involves the acid-catalyzed cyclization of a β-amino-enone, which is formed from the condensation of an aniline with a 1,3-dicarbonyl compound. wikipedia.orgdrugfuture.comwikiwand.com This method is particularly useful for the preparation of 2,4-disubstituted quinolines. wikipedia.org

Table 1: Examples of Established Synthetic Pathways for Substituted Quinoline Precursors

| Reaction Name | Aniline Derivative | Carbonyl Compound/Reagent | Catalyst/Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|

| Doebner-von Miller | Aniline | Crotonaldehyde | HCl | 2-Methylquinoline | - | iipseries.org |

| Doebner-von Miller | 4-Isopropylaniline | Pulegone | Lewis/Brønsted Acid | Substituted Quinoline | - | wikipedia.org |

| Friedländer | 2-Aminobenzaldehyde | Acetone | NaOH | 2-Methylquinoline | - | wikipedia.org |

| Friedländer | 2-Aminobenzaldehyde | Various Ketones | Catalyst-free, Water, 70°C | Poly-substituted Quinolines | up to 97 | organic-chemistry.org |

| Pfitzinger | Isatin | Acetone | KOH | 2-Methylquinoline-4-carboxylic acid | >60 | sciencemadness.org |

| Pfitzinger | Isatin | Benzophenone | KOH | 2-Phenylquinoline-4-carboxylic acid | 94 | ijsr.net |

| Combes | Aniline | Acetylacetone | H₂SO₄ | 2,4-Dimethylquinoline | - | wikipedia.orgwikiwand.com |

| Combes | Methoxy-substituted anilines | Trifluoromethyl-β-diketone | PPE | 2-CF₃-quinolines | - | wikipedia.org |

Regioselective Synthesis Strategies

While classical methods are robust, contemporary research has focused on developing regioselective strategies to functionalize the quinoline core at specific positions. This is often achieved through transition metal-catalyzed C-H activation, which allows for the direct introduction of functional groups without the need for pre-functionalized starting materials. mdpi.comnih.gov

C2-Functionalization: The C2 position of the quinoline ring is often susceptible to functionalization due to the electronic influence of the nitrogen atom. mdpi.com Various transition metals, including palladium, rhodium, and copper, have been employed to catalyze the C2-arylation, -alkylation, and -amination of quinolines and their N-oxide derivatives. mdpi.comorganic-chemistry.orgacs.org For instance, visible-light-promoted C2 selective arylation of quinoline N-oxides has been achieved using eosin (B541160) Y as a photocatalyst. organic-chemistry.orgacs.org

C3-Functionalization: The regioselective functionalization of the C3 position is more challenging. However, methods such as palladium-catalyzed Heck-type alkenylation reactions have been developed for the synthesis of C3-alkenylated quinolines. rsc.org Additionally, direct C3-arylation can be achieved using directing groups to guide the metal catalyst to the desired position. mdpi.com Magnesiation using reagents like TMPMgCl·LiCl has also been shown to allow for regioselective functionalization at various positions, including C3. acs.orgnih.gov

Table 2: Examples of Regioselective Quinoline Synthesis Strategies

| Functionalization Position | Quinoline Derivative | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|

| C2-Arylation | Quinoline N-oxide | Diaryliodonium tetrafluoroborate | Eosin Y, visible light, Cs₂CO₃ | 2-Aryl-quinoline N-oxide | up to 90 | organic-chemistry.org |

| C2-Alkenylation | Quinoline N-oxide | Acrylates | Pd(OAc)₂, Ag₂CO₃ | C2-Alkenylated quinoline | 27-97 | mdpi.com |

| C3-Alkenylation | Quinoline | Ethyl acrylate | [Cp*RhCl₂]₂, AgSbF₆, Cu(OAc)₂ | C3-Alkenylated quinoline | Quantitative | mdpi.com |

| C3-Arylation | N-(Quinolin-2-yl)pivalamide | Aryl bromides | Pd(OAc)₂, PCy₂tBu·HBF₄, Cs₂CO₃ | C3-Arylated quinoline | 71-94 | mdpi.com |

Synthesis of the Carboximidamide Moiety

The carboximidamide (amidine) functional group is a key component of the target molecule. Its synthesis is typically achieved through the reaction of nitriles with amines or via the Pinner reaction.

General Synthetic Routes to Carboximidamide Formation

The direct addition of amines to nitriles is a common and atom-economical method for forming amidines. nih.gov However, this reaction often requires activation of the nitrile or the amine. nih.govcore.ac.uk

The direct condensation of an amine with a nitrile to form an amidine is challenging due to the low electrophilicity of the nitrile carbon. To overcome this, the amine can be activated by a strong base, such as n-butyllithium, to form a highly nucleophilic lithium amine salt that readily adds to the nitrile. nih.govcore.ac.uk This method has been shown to be effective for the synthesis of N-substituted aryl amidines from a range of primary amines and aryl nitriles. nih.gov Alternatively, the nitrile can be activated by electron-withdrawing groups. core.ac.uk

Table 3: Examples of Condensation Reactions for Amidine Synthesis

| Nitrile | Amine | Base/Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Benzonitrile | Aniline | n-BuLi, THF, rt | N-Phenylbenzamidine | 60-80 | nih.gov |

| Benzonitrile | 3-Phenylpropylamine | n-BuLi, THF, rt | N-(3-Phenylpropyl)benzamidine | 40-60 | nih.gov |

| Aryl Nitriles | Primary Amines | n-BuLi, THF, rt | N-Substituted Aryl Amidines | 40-80 | nih.gov |

The Pinner reaction is a classic and reliable method for the synthesis of amidines from nitriles. wikipedia.orgjk-sci.com The reaction proceeds in two steps: first, the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (Pinner salt), and second, the reaction of the Pinner salt with ammonia (B1221849) or an amine to yield the amidine. wikipedia.orgnrochemistry.comyoutube.com The reaction is typically carried out under anhydrous conditions using hydrogen chloride gas. nrochemistry.com

The Pinner salt, an alkyl imidate hydrochloride, is a key intermediate. wikipedia.org Its stability can be a concern, and low temperatures are often employed to prevent its decomposition. wikipedia.orgjk-sci.com Modifications to the classical Pinner reaction often focus on the nature of the acid catalyst and the reaction conditions to improve yields and substrate scope. While hydrogen chloride is traditional, other acids can be used. The choice of alcohol and nitrile can also be varied, with the reaction being well-tolerated for a range of aliphatic, aromatic, and heteroaromatic nitriles. nrochemistry.com

A plausible pathway to quinoline-2-carboximidamide hydrochloride would involve the Pinner reaction of quinoline-2-carbonitrile (B74147) with an alcohol in the presence of HCl to form the corresponding imidate hydrochloride, followed by treatment with ammonia.

Table 4: The Pinner Reaction for Amidine Synthesis

| Nitrile | Alcohol | Reagents | Intermediate | Final Product | Reference(s) |

|---|

Specific Protocols for this compound Synthesis

The synthesis of this compound is most effectively achieved through the Pinner reaction, a classic method for converting nitriles into imidates and subsequently into amidines. wikipedia.orgnumberanalytics.com This acid-catalyzed process provides a direct route to the desired hydrochloride salt. synarchive.comorganic-chemistry.org

The reaction begins with quinoline-2-carbonitrile as the starting material. nih.gov The protocol involves the treatment of the nitrile with an anhydrous alcohol, such as ethanol, in the presence of dry hydrogen chloride (HCl) gas. This initial step leads to the formation of an intermediate imino ester hydrochloride, commonly known as a Pinner salt. wikipedia.orgorganic-chemistry.org The reaction is typically conducted at low temperatures to ensure the stability of the resulting salt.

In the second stage, the isolated Pinner salt is treated with ammonia, usually in an alcoholic solution. The ammonia displaces the alkoxy group of the imino ester to form the desired quinoline-2-carboximidamide. Since the entire synthesis is conducted in the presence of HCl, the final product is directly isolated as its hydrochloride salt.

A summary of the Pinner reaction for this synthesis is presented below:

Table 1: Synthetic Protocol for this compound via Pinner Reaction

| Step | Reactants | Reagents | Intermediate/Product | Key Considerations |

| 1 | Quinoline-2-carbonitrile, Anhydrous Alcohol (e.g., Ethanol) | Dry Hydrogen Chloride (HCl) gas | Ethyl quinoline-2-carboximidate hydrochloride (Pinner Salt) | Reaction must be anhydrous to prevent hydrolysis of the nitrile to an amide. Low temperatures are crucial. wikipedia.org |

| 2 | Ethyl quinoline-2-carboximidate hydrochloride | Ammonia (in alcohol) | This compound | The Pinner salt reacts with ammonia in a nucleophilic substitution to yield the final amidine salt. synarchive.com |

Derivatization Strategies of Quinoline-2-Carboximidamide Scaffold

The quinoline-2-carboximidamide structure offers multiple sites for chemical modification, allowing for the generation of diverse structural analogues. These strategies can be broadly categorized into transformations at the quinoline ring, modifications of the carboximidamide group, and the creation of hybrid molecules.

Chemical Transformations at the Quinoline Ring System

The quinoline core is a versatile heterocycle that can undergo various chemical reactions to introduce new functional groups. numberanalytics.comresearchgate.net However, the presence of the electron-withdrawing nitrogen atom deactivates the ring system, particularly the pyridine (B92270) part, towards electrophilic attack. numberanalytics.compharmaguideline.com

Common derivatization reactions on the quinoline ring include:

Electrophilic Aromatic Substitution : Reactions such as nitration and halogenation tend to occur at the 5- and 8-positions of the benzene (B151609) ring portion of the scaffold. numberanalytics.compharmaguideline.com

Oxidation : The benzene ring of quinoline can be opened by strong oxidizing agents like alkaline KMnO4, while the pyridine ring remains intact under vigorous conditions. pharmaguideline.com

Reduction : The quinoline ring can be reduced to 1,2,3,4-tetrahydroquinoline (B108954) through catalytic hydrogenation. pharmaguideline.com

Metal-Catalyzed Cross-Coupling : Modern synthetic methods, including various metal-catalyzed cross-coupling reactions, allow for the introduction of alkyl and aryl substituents onto the quinoline framework. numberanalytics.com

Table 2: Representative Transformations of the Quinoline Ring

| Reaction Type | Typical Reagents | Position of Substitution | Resulting Derivative | Reference |

| Nitration | Mixture of nitric and sulfuric acids | 5- and 8-positions | Nitroquinoline derivative | numberanalytics.com |

| Halogenation | Halogens or halogenating agents | 5- and 8-positions | Halogenated quinoline derivative | numberanalytics.com |

| Reduction | Catalytic hydrogenation (e.g., H₂/Pd) | Pyridine ring | Tetrahydroquinoline derivative | pharmaguideline.com |

| Alkylation/Arylation | Organometallic reagents, metal catalyst | Various | Alkyl/Aryl-substituted quinoline | numberanalytics.com |

Modifications at the Carboximidamide Functional Group

The carboximidamide group itself is a key site for derivatization. Modifications primarily involve introducing substituents on the nitrogen atoms. This can be achieved by altering the second step of the Pinner synthesis. Instead of using ammonia, primary or secondary amines can be employed to react with the intermediate Pinner salt, leading to the formation of N-substituted or N,N-disubstituted quinoline-2-carboximidamides. wikipedia.orgorganic-chemistry.org

Analogous strategies are seen in the synthesis of quinoline-2-carboxamides, where quinoline-2-carboxylic acid or its activated form (like an acid chloride) is reacted with a diverse range of amines to produce a library of amide derivatives. researchgate.netnih.gov This highlights a common approach where a reactive intermediate is coupled with various amine nucleophiles. scispace.com

Table 3: Derivatization of the Carboximidamide Group

| Modification Strategy | Reagent (in Pinner Reaction Step 2) | Resulting Functional Group | Example Product Name |

| Unsubstituted | Ammonia (NH₃) | Primary Amidine | Quinoline-2-carboximidamide |

| N-Substituted | Primary Amine (R-NH₂) | Secondary Amidine | N-Alkyl-quinoline-2-carboximidamide |

| N,N-Disubstituted | Secondary Amine (R₂NH) | Tertiary Amidine | N,N-Dialkyl-quinoline-2-carboximidamide |

Additionally, the carboximidamide functional group can be conceptually related to the more extensively studied carboxamide group. Research on quinoline-2-carboxamides has shown that coupling quinoline-2-carbonyl chloride with various substituted amines is a robust method for generating diverse libraries of compounds. nih.gov

Hybrid Molecule Design Integrating Quinoline-2-Carboximidamide

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced or dual activity. nih.gov The quinoline-2-carboximidamide scaffold is a suitable candidate for this approach.

Key strategies for creating hybrid molecules include:

Sulfonamide Conjugates : The quinoline scaffold can be linked to a sulfonamide moiety, a well-known pharmacophore in medicinal chemistry. nih.govnih.gov This can be achieved by synthesizing quinoline derivatives that incorporate a sulfonamide group, or by attaching a sulfonamide-containing fragment to the main scaffold. nih.gov

Chalcone (B49325) Hybrids : Chalcones, known for their diverse biological activities, can be integrated with the quinoline-2-carboxamide (B1208818) structure. For example, an acetylphenyl-quinoline-2-carboxamide can undergo condensation with various benzaldehydes to yield quinoline-based chalcone derivatives. sci-hub.se

Organometallic Hybrids : The quinoline framework can be conjugated with organometallic complexes, such as ruthenacarboranes, to create novel hybrid agents with unique mechanisms of action. nih.gov

Table 4: Examples of Hybrid Molecule Strategies

| Hybrid Type | Appended Moiety | Point of Attachment | Potential Outcome | Reference |

| Sulfonamide Hybrid | Sulfonamide | Quinoline ring or amine substituent | Combination of pharmacophoric features | nih.gov |

| Chalcone Hybrid | Chalcone | Amide nitrogen (via a linker) | Integration of distinct bioactive cores | sci-hub.se |

| Organometallic Hybrid | Ruthenacarborane | Quinoline ring | Creation of a dual-action metallodrug | nih.gov |

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The successful synthesis of this compound and its derivatives relies on effective purification and isolation techniques to ensure the removal of unreacted starting materials, reagents, and byproducts.

Commonly employed methods include:

Recrystallization : This is a primary technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, N,N-dimethylformamide) and allowed to cool slowly, causing the pure compound to crystallize out. ajchem-a.comgoogle.com The resulting crystals are then isolated by filtration.

Chromatography : For more challenging separations, chromatographic methods are used.

Column Chromatography : This technique is used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). sci-hub.se

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : A high-resolution technique often used for the final purification and analysis of compounds, separating them based on their hydrophobicity. researchgate.net

Extraction : Liquid-liquid extraction can be used to remove impurities from a reaction mixture. For example, an organic solvent like methylene (B1212753) chloride can be used to extract the product from an aqueous phase or vice versa. google.com

Filtration and Washing : This is the standard method for isolating a solid product from a liquid phase. The solid precipitate is collected on a filter, and the filter cake is washed with a suitable solvent to remove residual impurities. ajchem-a.comgoogle.com

Table 5: Summary of Purification and Isolation Techniques

| Technique | Principle | Application | Reference |

| Recrystallization | Difference in solubility of the compound and impurities at different temperatures. | Purification of crude solid products. | google.com |

| Column Chromatography | Differential partitioning of components between a stationary and a mobile phase. | Separation of synthetic intermediates and final products from complex mixtures. | sci-hub.se |

| RP-HPLC | Partitioning based on hydrophobicity using a non-polar stationary phase. | High-purity isolation and analytical assessment of final compounds. | researchgate.net |

| Extraction | Differential solubility of a compound in two immiscible liquid phases. | Initial work-up and removal of soluble impurities. | google.com |

| Filtration | Mechanical separation of a solid from a liquid. | Isolation of precipitated or crystallized final products and intermediates. | google.com |

Preclinical Pharmacological Investigations and Diverse Biological Activities of Quinoline 2 Carboximidamide Hydrochloride Derivatives

In Vitro Studies of Antimicrobial Efficacy

The versatility of the quinoline (B57606) scaffold allows for the generation of structurally diverse derivatives that can combat a range of microbial pathogens. doi.org

Derivatives of the quinoline scaffold have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria, as well as mycobacteria.

Staphylococcus aureus : Quinoline-2-one derivatives have shown notable antibacterial action against multidrug-resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netmdpi.com In one study, a specific derivative, compound 6c, exhibited a potent Minimum Inhibitory Concentration (MIC) of 0.75 μg/mL against MRSA. researchgate.netmdpi.com Similarly, quinoline-based hydroxyimidazolium hybrids have been identified as powerful anti-staphylococcal molecules, with one hybrid compound (7b) displaying a MIC value of 2 µg/mL (5 µM). cancer.gov Other effective compounds include hybrid quinoline-sulfonamide complexes and Schiff base derivatives of quinoline-2-carboxylic acid. mdpi.comnih.govnih.gov

Escherichia coli : The activity of quinoline derivatives against E. coli varies. While some quinoline-based hydroxyimidazolium hybrids demonstrated limited activity with MIC values of 50 µg/mL or higher, other classes have shown more promise. cancer.gov For instance, certain hybrid quinoline-sulfonamide complexes displayed very good antibacterial activity against E. coli. nih.govnih.gov Additionally, studies on quinoline carboxamides and specific hydrazone derivatives have confirmed their inhibitory effects against this Gram-negative bacterium. researchgate.netnih.govnih.gov

Mycobacterium tuberculosis : The quinoline core is central to the action of the anti-tuberculosis drug bedaquiline, a diarylquinoline derivative that functions by inhibiting mycobacterial ATP synthase. cancer.gov Research into other quinoline structures has revealed further potential. Quinoline-based hydroxyimidazolium hybrids, specifically compounds 7a and 7b, were found to be the most potent against Mycobacterium tuberculosis H37Rv, with MIC values of 20 and 10 µg/mL, respectively. cancer.gov

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Derivative Class | Bacterial Strain | Activity (MIC) | Citation(s) |

|---|---|---|---|

| Quinoline-2-one (Cmpd 6c) | MRSA | 0.75 µg/mL | researchgate.net, mdpi.com |

| Quinoline-hydroxyimidazolium (Hybrid 7b) | S. aureus | 2 µg/mL (5 µM) | cancer.gov |

| Quinoline-hydroxyimidazolium (Hybrid 7b) | M. tuberculosis H37Rv | 10 µg/mL (24 µM) | cancer.gov |

| Quinoline-hydroxyimidazolium (Hybrid 7a) | M. tuberculosis H37Rv | 20 µg/mL (46 µM) | cancer.gov |

| Quinoline-hydroxyimidazolium Hybrids | E. coli | ≥50 µg/mL | cancer.gov |

| Quinoline-sulfonamide Cadmium (II) Complex | S. aureus | 19.04 × 10⁻⁵ mg/mL | nih.gov, nih.gov |

| Quinoline-sulfonamide Cadmium (II) Complex | E. coli | 609 × 10⁻⁵ mg/mL | nih.gov, nih.gov |

| Pyridine-2-Carboxaldehyde Isonicotinoyl Hydrazone | E. coli | 0.5 mg/mL | nih.gov |

| Pyridine-2-Carboxaldehyde Isonicotinoyl Hydrazone | S. aureus | 1 mg/mL | nih.gov |

The investigation of quinoline derivatives has extended to their efficacy against fungal pathogens, with several studies demonstrating notable activity. ufv.br Hybrid compounds, in particular, have shown promise.

Research on quinoline-based hydroxyimidazolium hybrids revealed significant antifungal effects. cancer.gov Specifically, hybrids 7c and 7d displayed remarkable activity against the opportunistic yeast Cryptococcus neoformans, with a MIC value of 15.6 µg/mL. cancer.gov These same hybrids also showed inhibitory action against other clinically relevant fungi, including Candida and Aspergillus species, albeit at a higher MIC of 62.5 µg/mL. cancer.gov Furthermore, quinoline-sulfonamide metal complexes have been identified as having excellent antifungal activity against Candida albicans. nih.govnih.gov Schiff base derivatives originating from quinoline-2-carboxylic acid have also been tested for their potency against Candida species. mdpi.com

Table 2: Antifungal Activity of Selected Quinoline Derivatives

| Derivative Class | Fungal Strain | Activity (MIC) | Citation(s) |

|---|---|---|---|

| Quinoline-hydroxyimidazolium (Hybrids 7c, 7d) | Cryptococcus neoformans | 15.6 µg/mL | cancer.gov |

| Quinoline-hydroxyimidazolium (Hybrids 7c, 7d) | Candida spp. | 62.5 µg/mL | cancer.gov |

| Quinoline-hydroxyimidazolium (Hybrids 7c, 7d) | Aspergillus spp. | 62.5 µg/mL | cancer.gov |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Candida albicans | 19.04 × 10⁻⁵ mg/mL | nih.gov, nih.gov |

The structural framework of quinoline has proven to be a valuable template for designing inhibitors of various viral pathogens. nih.govdoi.orgmdpi.com

Enterovirus D68 (EV-D68) : Significant efforts have been made to develop quinoline-based antivirals for EV-D68. One line of research improved upon a known inhibitor, dibucaine, to synthesize quinoline analogues that target the viral 2C protein, leading to compounds with substantially improved potency (EC₅₀ < 1 µM). researchgate.netnih.gov Another successful approach identified a series of novel quinoline analogues that inhibit the viral capsid protein VP1. frontiersin.orgresearchgate.net A lead compound from this series, compound 19, which features a 1,2,4-oxadiazole (B8745197) modification, demonstrated broad-spectrum antiviral activity against multiple EV-D68 strains, with EC₅₀ values ranging from 0.05 to 0.10 µM. frontiersin.orgresearchgate.netnih.gov

Human Immunodeficiency Virus (HIV) : Quinoline derivatives have emerged as a promising scaffold for anti-HIV agents acting on multiple targets. frontiersin.org One study detailed the design of 32 quinoline derivatives as inhibitors of the Tat-TAR interaction, a critical step in viral transcription, with all compounds showing high antiviral activity. researchgate.net Other research has focused on different mechanisms; for example, 4-oxoquinoline ribonucleoside derivatives were developed as inhibitors of HIV-1 reverse transcriptase, with the most potent compounds showing IC₅₀ values of 1.4 and 1.6 µM. nih.gov The quinoline structure is also being explored for the development of HIV-1 integrase inhibitors. frontiersin.org

Hepacivirus C (HCV) : Research into anti-HCV agents has also included the quinoline scaffold. A study involving the synthesis of a series of anilinoquinoline derivatives identified 2-(3'-nitroanilino)quinoline as an effective inhibitor of HCV replication. nih.gov This compound exhibited an EC₅₀ value of 7 µM in a cell-based HCV replicon system and was found to inhibit the activity of the viral NS3/4A protease. nih.gov

Table 3: Antiviral Activity of Selected Quinoline Derivatives

| Derivative Class | Virus | Target/Assay | Activity (EC₅₀/IC₅₀) | Citation(s) |

|---|---|---|---|---|

| Quinoline Analogue (from Dibucaine) | Enterovirus D68 | 2C Protein | < 1 µM (EC₅₀) | researchgate.net, nih.gov |

| Oxadiazole-substituted Quinoline (Cmpd 19) | Enterovirus D68 | VP1 Protein | 0.05 - 0.10 µM (EC₅₀) | frontiersin.org, researchgate.net, nih.gov |

| 4-oxoquinoline ribonucleoside (Cmpd 324a) | HIV-1 | Reverse Transcriptase | 1.4 µM (IC₅₀) | nih.gov |

| Anilinoquinoline (Cmpd 18) | Hepacivirus C | NS3/4A Protease | 7 µM (EC₅₀) | nih.gov |

The quinoline core is historically one of the most important chemical structures in the fight against malaria, with quinine (B1679958) and its synthetic analogues like chloroquine (B1663885) being mainstays of chemotherapy for decades. The emergence of drug-resistant strains of Plasmodium falciparum has driven research towards new quinoline-based compounds, particularly molecular hybrids designed to overcome resistance mechanisms.

This strategy involves combining the quinoline pharmacophore with other active moieties to create a single molecule with enhanced efficacy. An example of recent progress is the development of quinazolinone-2-carboxamide derivatives. In one study, compound 19f from this class demonstrated highly potent activity against the 3D7 strain of P. falciparum, with a mean IC₅₀ value of 0.025 µM. This highlights the continued relevance and adaptability of the quinoline scaffold in the development of next-generation antimalarial agents.

Table 4: Antimalarial Activity of Selected Quinoline Derivatives

| Derivative Class | Plasmodium Strain | Activity (IC₅₀) | Citation(s) |

|---|---|---|---|

| Quinazolinone-2-carboxamide (Cmpd 19f) | P. falciparum (3D7) | 0.025 µM | |

| 5-cyanopyrimidine-quinoline hybrid | P. falciparum (Dd2, CQ-resistant) | 56 nM |

In Vitro Antiproliferative and Antitumorigenic Potential

The quinoline nucleus is a privileged scaffold in the discovery of new anticancer agents, with numerous derivatives showing potent cytotoxic activity against a variety of cancer cell lines.

In vitro studies have confirmed the broad-spectrum antiproliferative potential of quinoline derivatives against numerous human cancer cell lines.

HeLa (Cervical Cancer) : Early studies identified quinoline derivatives with significant cytotoxic effects against HeLa cells, with some compounds achieving IC₅₀ values as low as 0.73 and 0.77 µg/mL.

HepG2 (Hepatocellular Carcinoma) : A variety of quinoline derivatives have been tested against HepG2 liver cancer cells. nih.gov Newly synthesized derivatives based on allyl and amino acid substitutions showed promising activity, with some performing better than established drugs. doi.org Other reports confirm the cytotoxicity of 5-methyl-5H-indolo[2,3-b]quinoline derivatives and palladium-quinoline complexes against HepG2 cells.

HCT-116 and DLD-1 (Colorectal Cancer) : The HCT-116 cell line has been a common model for evaluating quinoline compounds. Quinoline-carboxamide and 5-methyl-5H-indolo[2,3-b]quinoline derivatives have demonstrated notable cytotoxic and anti-proliferative effects. nih.gov Furthermore, new quinoline hybrid derivatives bearing pyrazoline heterocycles revealed promising anticancer activity against the DLD-1 colorectal cancer cell line, with several compounds inhibiting the Epidermal Growth Factor Receptor (EGFR) at nanomolar concentrations (IC₅₀ values of 31.80 to 42.52 nM).

MDA-MB-231 (Breast Cancer) : Multiple classes of quinoline derivatives have shown efficacy against the triple-negative breast cancer cell line MDA-MB-231. A fumiquinazoline derivative, fumiquinazoline F, was active with an IC₅₀ of 54.1 µM. cancer.gov A more potent 4-aniline quinazoline (B50416) derivative, compound Y22, exhibited a strong inhibitory effect with an IC₅₀ of 4.53 µM. researchgate.net Additionally, quinoline sulfonates and certain platinum(II) complexes have also demonstrated significant cytotoxicity against this cell line.

Lymphoma and Leukemia : The anticancer activity of quinoline derivatives extends to hematological malignancies. A series of 11-substituted cryptolepine (B1217406) derivatives, which are based on an indoloquinoline structure, were tested for their cytotoxic effects on Raji lymphoma cells. In parallel, derivatives of 5-methyl-5H-indolo[2,3-b]quinoline hydrochloride have been evaluated against human leukemic cells.

Table 5: Cytotoxic Activity of Selected Quinoline Derivatives Against Various Cancer Cell Lines

| Derivative Class | Cell Line | Cancer Type | Activity (IC₅₀) | Citation(s) |

|---|---|---|---|---|

| Quinoline Derivative (Cmpd 9) | HeLa | Cervical | 0.73 µg/mL | |

| Quinoline Derivative (Cmpd 7) | HeLa | Cervical | 0.77 µg/mL | |

| Quinoline-Carboxamide (Cmpd 4c) | HepG2 | Liver | 8.02 µM | nih.gov |

| Quinoline-Carboxamide (Cmpd 4d) | HepG2 | Liver | 6.95 µM | nih.gov |

| Quinoline-Carboxamide (Cmpd X1) | HCT-116 | Colon | >50 µg/mL | nih.gov |

| Quinoline-hybrid (Cmpd 51) | DLD-1 | Colon | 31.80 nM (EGFR) | |

| Fumiquinazoline F | MDA-MB-231 | Breast | 54.1 µM | cancer.gov |

| 4-Aniline Quinazoline (Cmpd Y22) | MDA-MB-231 | Breast | 4.53 µM | researchgate.net |

| 11-substituted cryptolepine derivatives | Raji | Lymphoma | Activity reported | |

| 5-methyl-5H-indolo[2,3-b]quinoline derivatives | Leukemic cells | Leukemia | Activity reported |

Induction of Apoptosis and Cell Cycle Modulation

Derivatives of quinoline-2-carboximidamide and related quinoline structures have demonstrated significant potential in cancer therapy through the induction of apoptosis and modulation of the cell cycle. These compounds influence the life cycle of cancer cells, leading to programmed cell death and inhibiting their proliferation.

One study synthesized an aryl ester derivative of quinoline-2-carboxylic acid and evaluated its effects on the PC3 prostate cancer cell line. mdpi.com The compound exhibited potent cytotoxicity, with cell viability decreasing in a concentration-dependent manner. mdpi.com Further investigation revealed that the compound induced apoptosis, as evidenced by an increase in the number of apoptotic cells observed through acridine (B1665455) orange-ethidium bromide (AO/ET-BR) double-staining methods. mdpi.com Cell cycle analysis showed that the compound significantly blocked the cell cycle at the S phase, and a characteristic ladder pattern of internucleosomal fragmentation, a hallmark of apoptosis, was observed. mdpi.com Western blot analysis confirmed these findings, showing a significant increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, which in turn enhanced the activity of caspases-7 and -9. mdpi.com

In another investigation, a series of novel quinoline derivatives were designed as antiproliferative agents. One potent derivative, compound 10i , was studied for its apoptotic activity and influence on cell cycle kinetics in the HepG2 cancer cell line. nih.gov Treatment with this compound led to a significant increase in both early and late-stage apoptotic cells. nih.gov Specifically, it caused a notable rise in the protein expression of the apoptotic markers Bax and Caspase-7. nih.gov Cell cycle analysis revealed that compound 10i caused a significant accumulation of cells in the G2 phase, preventing their progression into the M-phase, and also led to a sequestration of cells in the Sub-G1 phase, indicating an enhanced apoptotic activity. nih.gov Furthermore, some quinoline-based compounds, such as compound 11 (a methylpiperazine derivative), have been shown to elicit a DNA damage response in cancer cells through the activation of p53, a critical tumor suppressor protein involved in apoptosis and cell cycle regulation. acs.orgnih.gov

| Compound/Derivative | Cell Line | Key Findings | Reference |

|---|---|---|---|

| Quinoline-2-carboxylic acid aryl ester | PC3 (Prostate Cancer) | Induces apoptosis; blocks cell cycle at S phase; increases Bax/Bcl-2 ratio; enhances caspase-7/9 activity. | mdpi.com |

| Compound 10i (Quinolone derivative) | HepG2 (Liver Cancer) | Increases early and late apoptosis; elevates Bax and Caspase-7 expression; causes cell cycle arrest at G2 and Sub-G1 phases. | nih.gov |

| Compound 11 (Quinoline-methylpiperazine derivative) | Cancer Cells | Elicits DNA damage response via p53 activation. | acs.orgnih.gov |

Enzyme Modulation and Inhibition Studies

Glycosidase Inhibition (e.g., α-glucosidase, α-amylase)

Quinoline-based structures are recognized as effective pharmacophores in the design of α-glucosidase inhibitors, which are crucial for managing type 2 diabetes mellitus. acs.orgnih.gov A study focused on synthetic 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole identified them as highly potent α-glucosidase inhibitors. acs.org Out of twenty derivatives, compound 10c was the most potent, with an IC50 value of 0.180 μM, significantly more effective than the standard drug acarbose (B1664774). Kinetic studies revealed that it acts as a competitive inhibitor of the enzyme. acs.org

Another series of quinoline derivatives, featuring a quinoline-oxadiazole Schiff base, also showed potent α-glucosidase inhibitory activity, with IC50 values ranging from 2.60 to 102.12 μM, again comparing favorably to acarbose (IC50 = 38.25 ± 0.12 μM). nih.gov Compounds 24 and 27 from this series were exceptionally potent, with IC50 values of 2.60 μM. nih.gov Similarly, a series of quinoline-linked benzothiazole (B30560) hybrids were synthesized and screened, with several compounds exhibiting remarkable α-glucosidase inhibitory activity. nih.gov The most active compounds from this series, 8b, 8h, 8n, and 8o , had IC50 values ranging from 38.2 to 79.9 µM, far surpassing the efficacy of acarbose (IC50 = 750.0 ± 2.0 µM). nih.gov Kinetic analysis of the most potent compound, 8h , indicated a non-competitive inhibition mechanism. nih.gov

| Compound Series | Most Potent Compound(s) | IC50 Value (μM) | Inhibition Mechanism | Reference |

|---|---|---|---|---|

| 2-(Quinoline-2-ylthio)acetamide derivatives | 10c | 0.180 | Competitive | acs.org |

| Quinoline-oxadiazole Schiff bases | 24, 27 | 2.60 | Competitive | nih.gov |

| Quinoline-linked benzothiazole hybrids | 8h | 38.2 | Non-competitive | nih.gov |

DNA-Modifying Enzyme Inhibition (e.g., DNA Methyltransferases, Topoisomerase II, Polymerases, Base Excision Repair Glycosylases)

Quinoline-based compounds have been identified as inhibitors of a diverse range of enzymes that act on DNA. acs.org A study characterizing fifteen quinoline-based analogs revealed their potential as non-nucleoside inhibitors that can induce DNA hypomethylation. acs.orgnih.gov Six of these derivatives showed low micromolar inhibitory effects on human cytosine methyltransferase DNMT1 as well as the bacterial adenine (B156593) methyltransferases CamA and CcrM. acs.orgnih.gov

Notably, derivatives with methylamine (B109427) (9 ) or methylpiperazine (11 ) additions demonstrated significant inhibitory potency. acs.orgnih.gov The mechanism for compounds 9 and 11 involves intercalation into the DNA substrate when it is bound by the CamA enzyme. acs.orgnih.gov They insert into the minor groove near the target adenine, causing a significant conformational change that displaces the catalytic domain of the enzyme from the DNA. This mode of inhibition through DNA intercalation is a significant finding for non-nucleotide compounds. acs.org

Furthermore, these quinoline-based analogs also displayed inhibitory activity against other DNA-modifying enzymes, including DNA and RNA polymerases and various base excision repair (BER) DNA glycosylases like MBD4, TDG, MYH, and UDG. acs.orgnih.gov Nearly all of the fifteen tested compounds showed approximately 50% inhibition of HIV reverse transcriptase at a 10 µM concentration, with four of them completely abolishing its activity at 50 µM. nih.gov This broad spectrum of activity against various DNA-acting enzymes suggests these quinoline derivatives could have a wide range of applications. nih.gov

Kinase Inhibition (e.g., TAO2 kinase, EGFR, VEGFR-2, BRAF V600E)

The quinoline scaffold is a cornerstone in the development of kinase inhibitors, which are critical in oncology for targeting aberrant signaling pathways that drive tumor growth. Numerous quinoline derivatives have been developed and investigated for their ability to inhibit a wide array of kinases.

VEGFR-2 Inhibition: Several studies have highlighted quinoline derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. One series of quinoline-3-carboxamide (B1254982) derivatives was found to have significant VEGFR-2 inhibitory activity, with compound 10i being the most potent (IC50 = 36 nM), comparable to the established inhibitor sorafenib. nih.gov Another study reported a quinoline amide derivative (compound 56 ) with an even lower IC50 of 3.8 nM for VEGFR kinase. acs.org The inhibition of VEGFR-2 by these compounds is linked to their anti-proliferative and pro-apoptotic effects. nih.gov

EGFR and PI3K/AkT/mTOR Pathway Inhibition: Quinoline derivatives have also been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and key components of the PI3K/AkT/mTOR pathway. acs.org For instance, omipalisib (B1684000) (GSK2126458), a quinoline derivative, is a potent inhibitor of both PI3K and mTOR. acs.org

ATM Kinase Inhibition: Quinoline-3-carboxamides have been specifically designed as potential inhibitors of the Ataxia-Telangiectasia Mutated (ATM) kinase, a crucial enzyme in the DNA damage response pathway. biorxiv.orgugr.es These compounds act as competitive inhibitors of ATP by binding to the hinge region of the kinase. biorxiv.org Molecular docking and dynamics simulations have shown that these derivatives can exhibit high selectivity for ATM kinase over other closely related kinases like ATR and DNA-PKcs. biorxiv.org

| Target Kinase | Derivative Type | Example Compound | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|---|

| VEGFR-2 | Quinoline-3-carboxamide | 10i | 36 nM | nih.gov |

| VEGFR | Quinoline amide | 56 | 3.8 nM | acs.org |

| PI3K/mTOR | Quinoline derivative | Omipalisib (GSK2126458) | Potent dual inhibition | acs.org |

| ATM | Quinoline-3-carboxamide | Series 6b | Promising cytotoxicity | biorxiv.orgugr.es |

Nitric Oxide Synthase (NOS) Inhibition

Derivatives based on a 2-aminoquinoline (B145021) scaffold have been specifically designed and synthesized as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). nih.govbiorxiv.org Elevated levels of nitric oxide (NO) produced by nNOS are implicated in various neurodegenerative disorders, making selective nNOS inhibition a desirable therapeutic strategy. nih.govbiorxiv.org

A series of 7-substituted 2-aminoquinoline compounds were found to be potent nNOS inhibitors. nih.gov For example, the lead compound 5 showed an nNOS inhibitory activity with a Ki of 74 nM and was over 100-fold selective against the inducible NOS (iNOS) isoform. nih.govbiorxiv.org Further modifications led to compounds like 7 and 15 , which are both potent and highly selective inhibitors. nih.gov X-ray crystallography studies revealed that these aminoquinolines function by mimicking the binding of the natural substrate, L-arginine, to the conserved glutamate (B1630785) residue in the enzyme's active site. nih.gov The designed compounds showed good permeability and low efflux in Caco-2 assays, suggesting a high potential for oral bioavailability and penetration into the central nervous system. nih.gov

In a separate study, new amidine-benzenesulfonamide derivatives were synthesized as selective iNOS inhibitors for potential application in triple-negative breast cancer (TNBC), where iNOS is often overexpressed. google.com Compound 1b from this series emerged as a potent and selective iNOS inhibitor with an IC50 of 0.065 μM. google.com

Other Enzyme Targets

The versatile quinoline scaffold has been utilized to develop inhibitors for a variety of other clinically relevant enzymes.

Cholinesterases (AChE/BuChE): In the context of Alzheimer's disease, novel quinoline-O-carbamate derivatives have been designed as multi-target agents. nih.gov Compound 3f was identified as a reversible dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values of 1.3 µM and 0.81 µM, respectively. nih.gov

Phosphodiesterase 5 (PDE5): A series of quinoline derivatives were developed as potent and selective inhibitors of PDE5, an enzyme that degrades cGMP and is implicated in learning and memory pathways. Compound 7a was a highly selective PDE5 inhibitor with an IC50 of 0.27 nM and demonstrated the ability to rescue synaptic and memory defects in a mouse model of Alzheimer's disease.

Cholesteryl Ester Transfer Protein (CETP): Aiming to treat coronary heart disease, novel quinoline-3-carboxamide derivatives were synthesized as CETP inhibitors. Compounds 24 and 26 displayed the best activity, achieving an 80.1% inhibitory rate against CETP.

Dihydrofolate Reductase (DHFR): Certain quinoline-2-one derivatives have shown inhibitory activity against dihydrofolate reductase, in addition to their primary antibacterial effects.

P2X7 Receptor: Quinoline-6-carboxamide benzenesulfonate (B1194179) derivatives were evaluated as antagonists of the P2X7 receptor, which is overexpressed in some cancers. The 4-iodo substituted compound 2f was the most potent in its series, with an IC50 value of 0.566 μM.

Receptor Modulatory Effects

Derivatives of quinoline-2-carboximidamide hydrochloride have been the subject of preclinical research to determine their interactions with various receptor systems. These investigations have revealed modulatory effects on several key receptors implicated in pain, inflammation, and neurological processes.

The P2X7 receptor (P2X7R), an ATP-gated ion channel, plays a significant role in inflammatory and pathological processes, making it a target for therapeutic intervention. Research into quinoline derivatives has identified several compounds with P2X7R antagonist activity. Studies on novel series of quinoline-carboxamides have demonstrated their potential to inhibit P2X7R function. nih.gov

Structure-activity relationship (SAR) studies have shown that the inhibitory potency of these quinoline-carboxamide derivatives is influenced by substitutions on the phenyl ring. nih.gov For instance, the presence of sulfonate and amide linkages, which are features of other known P2X7R antagonists, was associated with favorable P2X7R inhibition. nih.gov Certain substitutions, such as highly electronegative fluoro, chloro, and iodo groups, were found to enhance the affinity of the compounds for the receptor. nih.gov In vitro assays, including Ca2+ mobilization and cell viability studies, have been used to quantify the inhibitory potential of these derivatives. nih.govnih.gov Several quinoline-carboxamide derivatives were identified as potent and selective antagonists of the human P2X7R, showing significantly lower activity at other P2X and P2Y receptors. nih.gov

Table 1: P2X7R Inhibitory Activity of Select Quinoline-Carboxamide Derivatives

| Compound ID | P2X7R IC50 (µM) | Notes |

|---|---|---|

| 1e | 0.457 | Demonstrated potent and selective inhibition. nih.gov Induced significant apoptotic cell death in P2X7R-transfected cells. nih.govnih.gov |

| 2f | 0.566 | Showed selective inhibitory potency. nih.gov |

| 2e | 0.624 | Identified as a potent and selective antagonist. nih.gov |

| 1d | 0.682 | Maintained high cell viability in non-transfected cell lines. nih.gov |

| 2g | 0.813 | Displayed favorable P2X7R inhibition. nih.gov |

This table presents in vitro data for select quinoline-carboxamide derivatives, highlighting their potency as P2X7R antagonists.

Imidazoline (B1206853) I2 receptors are recognized as a potential drug target for analgesics and are implicated in neuroprotection. nih.govnih.gov A key compound in this area of research is 2-(4,5-dihydroimidazol-2-yl) quinoline hydrochloride, also known as BU224, which is structurally related to this compound. BU224 is a selective and high-affinity ligand for the imidazoline I2 receptor, with a reported Ki value of 2.1 nM. medchemexpress.com It is often utilized in research as an I2 receptor antagonist. medchemexpress.com

The interaction of such ligands with I2 receptors is believed to modulate processes involving monoamine oxidase (MAO) activities in the central nervous system. nih.gov While the precise mechanisms are still under investigation, the binding of ligands like BU224 to I2 receptors has been linked to antinociceptive properties in tonic and chronic pain models. nih.gov The study of these ligands has been crucial in understanding the biological functions of I2 receptors, which are involved in pain modulation and neuroprotection. medchemexpress.comwikipedia.org

Table 2: Activity Profile of Select Imidazoline I2 Receptor Ligands

| Ligand | Receptor Specificity | Reported Biological Activity |

|---|---|---|

| BU224 | Selective I2 receptor ligand (Ki = 2.1 nM). medchemexpress.com | Exerts neuroprotective, anti-inflammatory, and anti-apoptotic effects. medchemexpress.com |

| 2-BFI | Selective I2 receptor agonist. | Exhibits antinociceptive properties and reduces mechanical hyperalgesia in neuropathic pain models. nih.govnih.gov |

| LSL60101 | Selective I2-imidazoline receptor ligand. | Shows neuroprotective effects by modulating oxidative stress and glial activation. hellobio.com |

| Idazoxan | α2-adrenoceptor antagonist and I2 receptor ligand. nih.govmedchemexpress.com | Used experimentally to block the effects of I2 receptor ligands. nih.gov |

This table summarizes the characteristics and reported effects of key imidazoline I2 receptor ligands discussed in preclinical research.

The cannabinoid receptors, particularly the CB2 receptor, are involved in immunomodulatory and anti-inflammatory processes. nih.gov While direct studies on this compound's activity at cannabinoid receptors are not extensively documented, research on related quinoline structures provides evidence for potential interaction.

Specifically, a series of quinoline-3-carboxamide derivatives have been synthesized and evaluated for their affinity and selectivity for cannabinoid receptors. nih.gov These studies revealed that compounds with this particular quinoline scaffold could act as high-affinity, selective CB2 receptor agonists. nih.gov Two compounds from this series were identified as a full agonist and a partial agonist at the CB2 receptor, respectively. nih.gov Their activity at the CB2 receptor, which is expressed in immune cells, was linked to potential immunomodulatory and anti-inflammatory effects. nih.gov These findings suggest that the quinoline nucleus can serve as a scaffold for developing cannabinoid receptor modulators.

Neuroprotective and Anti-inflammatory Properties (in vitro/in vivo non-human)

The quinoline framework is a core component of compounds investigated for neuroprotective and anti-inflammatory activities. nih.govnih.gov These properties are often linked to the receptor modulatory effects discussed previously.

The imidazoline I2 receptor ligand BU224, which is structurally similar to the title compound, has been reported to exert neuroprotective effects, including anti-inflammatory and anti-apoptotic properties. medchemexpress.com Similarly, the selective I2 ligand LSL60101 has been shown to induce changes in astroglia, reduce apoptosis, and modulate oxidative stress, culminating in neuroprotective outcomes. hellobio.com Research indicates that I2 receptor ligands can provide neuroprotection and are effective in models of persistent pain. nih.gov

In vitro studies on other quinoline derivatives have also highlighted their anti-inflammatory potential. For example, quinoline-2-carboxylic acid demonstrated significant growth inhibition capacities against certain cancer cell lines and, along with other quinoline carboxylic acids, showed appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation in mouse macrophage cell lines (RAW264.7). nih.gov This suggests that the quinoline core is a viable scaffold for developing agents with dual anti-inflammatory and neuroprotective pharmacologies. nih.govnih.gov

Table 3: Summary of Neuroprotective and Anti-inflammatory Findings for Quinoline Derivatives

| Compound/Derivative Class | Model System | Observed Effects |

|---|---|---|

| BU224 (I2 Ligand) | Non-specified preclinical models | Demonstrates neuroprotective, anti-inflammatory, and anti-apoptotic properties. medchemexpress.com |

| LSL60101 (I2 Ligand) | Alzheimer's disease mouse model (5XFAD) | Reduces glial activation, modulates oxidative stress, and reverses cognitive deficits. hellobio.com |

| Quinoline-2-carboxylic acid | Mouse macrophage cell line (RAW264.7) | Exerted appreciable anti-inflammatory affinity in an LPS-induced inflammation model. nih.gov |

| Quinoline-sulfonamides | In vitro enzyme assays (MAOs, ChEs) | Showed potential as multifunctional agents for neurodegenerative diseases by inhibiting key enzymes. nih.gov |

This table outlines key experimental findings related to the neuroprotective and anti-inflammatory activities of various quinoline-based compounds in non-human preclinical models.

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(4,5-dihydroimidazol-2-yl) quinoline hydrochloride (BU224) |

| 2-(2-benzofuranyl)-2-imidazoline hydrochloride (2-BFI) |

| LSL60101 |

| Idazoxan |

| Quinoline-3-carboxamide |

| Quinoline-2-carboxylic acid |

| Quinoline-sulfonamides |

Mechanistic Dissection of Quinoline 2 Carboximidamide Hydrochloride Interactions with Biological Targets

Elucidation of Molecular Binding Modes

The way a compound binds to its biological targets is fundamental to its mechanism of action. For quinoline (B57606) derivatives, two primary modes of interaction have been explored: direct binding to proteins and intercalation into DNA.

The interaction of quinoline-carboxamide derivatives with various proteins has been a subject of study, revealing specific binding patterns that contribute to their biological effects. For instance, a series of quinoline-carboxamide derivatives have been identified as antagonists of the P2X7 receptor (P2X7R), a protein implicated in cancer and inflammation. nih.gov In-silico modeling of these interactions has predicted that the quinoline ring and the carboxamide linkage are crucial for binding. nih.gov Specifically, the nitrogen atom of the quinoline ring can form hydrogen bonds with amino acid residues like Lys630 in the receptor's binding site. nih.gov The carboxamide group also participates in hydrogen bonding, further stabilizing the ligand-protein complex. nih.gov

Computational studies on other quinoline derivatives targeting different proteins, such as the c-Met receptor, have highlighted similar important interactions. These include π-π stacking between the quinoline ring and tyrosine residues, and hydrogen bonding involving the quinoline nitrogen with methionine residues in the protein's kinase domain. nih.gov These findings suggest that the quinoline scaffold serves as a key pharmacophore that can be adapted to target various protein binding sites.

Table 1: Predicted Ligand-Protein Interactions for Quinoline-Carboxamide Derivatives

| Target Protein | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| P2X7 Receptor | Lys630, Tyr628, Lys443, Ser419, Asn411 | Hydrogen Bonding, π-alkyl, π-sulfur | nih.gov |

| c-Met Receptor | Tyr1159, Met1160 | π-π Stacking, Hydrogen Bonding | nih.gov |

| PI3Kγ | Val882, Lys883 | Hydrogen Bonding, Charged Bond | nih.gov |

| VEGFR-2 | Cys919, Asp1046, Glu885, Asn923 | Hydrogen Bonding, Hydrophilic Interactions | nih.gov |

This table is interactive. Click on the headers to sort.

Quinoline-based compounds are known to interact with DNA, a mechanism that can lead to anticancer and antimicrobial effects. nih.gov Certain quinoline analogs have been shown to intercalate into DNA, inserting themselves between the base pairs of the DNA helix. nih.gov This intercalation can cause a conformational shift in the DNA structure, which may interfere with the binding of DNA-processing enzymes. nih.gov

For example, some quinoline-based compounds have been found to intercalate into the minor groove of DNA bound by DNA methyltransferases (DNMTs). nih.gov This binding event can displace the catalytic domain of the enzyme, leading to its inhibition. nih.gov This mode of action represents a non-nucleoside-based mechanism for inhibiting DNA methylation, a key epigenetic process. nih.gov The planarity of the quinoline ring is a critical feature that facilitates this intercalation.

Cellular Pathway Perturbation Analysis

The binding of quinoline-2-carboxamide (B1208818) derivatives to their molecular targets can disrupt normal cellular processes, leading to a range of biological outcomes.

The antagonism of the P2X7 receptor by certain quinoline-carboxamide derivatives has been shown to affect downstream signaling pathways. Activation of P2X7R is known to stimulate pathways such as the PI3K/Akt and MAPK signaling cascades, which are involved in cell proliferation and survival. nih.gov By blocking this receptor, quinoline-carboxamide compounds can inhibit these pro-survival pathways, leading to anti-proliferative effects in cancer cells. nih.gov

Furthermore, studies on other quinoline derivatives have demonstrated their ability to modulate signaling pathways crucial for cancer progression, such as those involving c-Met, VEGF, and EGF receptors. nih.gov Inhibition of these receptors can disrupt downstream cascades like the Ras/Raf/MEK and PI3K/Akt/mTOR pathways, which are pivotal for cell growth, angiogenesis, and metastasis. nih.gov

The interaction of quinoline derivatives with cellular targets can lead to significant changes in gene expression and protein regulation. For instance, the inhibition of DNA methyltransferases by quinoline-based compounds can lead to DNA hypomethylation, which can alter gene expression patterns. nih.gov This can result in the re-activation of tumor suppressor genes that were silenced by hypermethylation.

Moreover, the disruption of signaling pathways by quinoline derivatives can affect the activity of transcription factors. For example, the inhibition of pathways that lead to the activation of HIF-1α, a key transcription factor in cancer, has been observed with some quinoline-3-carboxamide (B1254982) analogs. nih.gov This can lead to the downregulation of genes involved in angiogenesis and cell survival under hypoxic conditions. nih.gov

Identification of Specific Molecular Targets and Off-Targets

A range of molecular targets has been identified for the broader class of quinoline-carboxamides and related quinoline derivatives. These findings provide a basis for understanding the potential therapeutic applications and off-target effects of these compounds.

The P2X7 receptor has been identified as a specific target for a series of quinoline-carboxamide derivatives, with some compounds showing high potency and selectivity. nih.gov In the context of cancer, other quinoline derivatives have been shown to target receptor tyrosine kinases like c-Met, VEGFR, and EGFR. nih.gov Additionally, enzymes involved in DNA replication and repair, such as topoisomerases and DNA methyltransferases, are also known targets. nih.govnih.gov

In silico studies have also suggested other potential targets. For example, inverse virtual screening of 2-aryl-quinoline-4-carboxylic acid derivatives pointed to Leishmania major N-myristoyltransferase (LmNMT) as a potential target for antileishmanial activity. nih.gov

It is also important to consider potential off-targets, which can lead to unwanted side effects. For instance, a quinoline-3-carboxamide analog, Tasquinimod, was found to be an agonist of the aryl hydrocarbon receptor (AHR), an off-target effect that needed to be addressed in the development of new analogs. nih.gov

Table 2: Identified Molecular Targets for Quinoline Derivatives

| Compound Class | Specific Target | Biological Effect | Reference |

|---|---|---|---|

| Quinoline-2-carboxamides | P2X7 Receptor | Antagonism, Anti-proliferative | nih.gov |

| Quinoline-based analogs | DNA Methyltransferases (DNMTs) | Inhibition, DNA Hypomethylation | nih.gov |

| Quinoline derivatives | c-Met, VEGFR, EGFR | Inhibition, Anticancer | nih.gov |

| Quinoline-3-carboxamides | HDAC4 | Allosteric Inhibition | nih.gov |

| 2-Aryl-quinoline-4-carboxylic acids | Leishmania major N-myristoyltransferase (LmNMT) | Predicted Inhibition, Antileishmanial | nih.gov |

| Quinoline-3-carboxamides | Aryl hydrocarbon receptor (AHR) | Agonism (Off-target) | nih.gov |

This table is interactive. Click on the headers to sort.

Structure Activity Relationship Sar Studies of Quinoline 2 Carboximidamide Hydrochloride Analogues

Rational Design and Synthesis of Compound Libraries

The rational design of quinoline-2-carboximidamide hydrochloride analogues is deeply rooted in the understanding of the parent molecule's interaction with its biological targets. The synthesis of compound libraries is a crucial step in systematically exploring the chemical space around this scaffold. bohrium.comrsc.org Various synthetic strategies have been employed to generate a diverse set of analogues, allowing for a comprehensive investigation of structure-activity relationships. rsc.orgnih.gov

A common synthetic route involves the initial preparation of quinoline-2-carboxylic acid or its activated derivatives, such as quinoline-2-carbonyl chloride. mdpi.comresearchgate.net For instance, quinoline-2-carbonyl chloride can be prepared using reagents like oxalyl chloride under mild conditions to prevent unwanted chlorination of the quinoline (B57606) nucleus. mdpi.com This activated intermediate is then reacted with a variety of amines or their precursors to introduce diversity at the carboximidamide moiety. bohrium.comresearchgate.net The synthesis of quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides has been achieved by reacting the corresponding carboxylic acids with various amines in the presence of a base like triethylamine (B128534) (TEA) and a coupling agent like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (BOP). bohrium.com

Another approach involves the multi-step synthesis starting from simpler precursors. For example, a series of 2-phenylquinoline-4-carboxylic acid derivatives were synthesized using the Doebner reaction, which involves the condensation of an amino compound with pyruvic acid and a substituted benzaldehyde. researchgate.net Such classical synthetic protocols, including the Gould-Jacob, Friedländer, Pfitzinger, Skraup, and Doebner–von Miller reactions, have been instrumental in constructing the core quinoline scaffold. rsc.org

The creation of these libraries is often guided by computational modeling and a deep understanding of the target's binding site, allowing for the design of molecules with a higher probability of desired biological activity. nih.gov The synthesized compounds are then subjected to biological screening to identify lead structures for further optimization. researchgate.net

Impact of Substituent Effects on Biological Activity

The biological activity of this compound analogues is profoundly influenced by the nature and position of substituents on the quinoline ring, as well as modifications to the carboximidamide group and the introduction of linkers or other heterocyclic systems.

The substitution pattern on the quinoline ring is a critical determinant of biological activity. orientjchem.org The introduction of various functional groups at different positions can significantly modulate the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets. ijresm.com

For instance, in the context of antibacterial agents, the presence of a methoxy (B1213986) group has been shown to be preferable over a methyl group or no substitution at position 6 of the quinoline ring, leading to an increased zone of inhibition. nih.gov Similarly, the introduction of a flexible alkylamino side chain at position-4 and an alkoxy group at position-7 of the quinoline nucleus has been found to enhance antiproliferative activity, with larger, bulkier substituents at position-7 being particularly favorable. nih.gov

In the development of multidrug resistance protein 2 (MRP2) inhibitors, the position of a benzoyl group on the quinoline ring was found to be important, with 8-benzoyl-2-arylquinolines generally showing more activity than their 6-benzoyl counterparts. nih.gov Furthermore, a carboxyl group at position 4 of the quinoline ring appeared to be crucial for interaction with MRP2. nih.gov The presence of a halogen, such as a fluoro group, at various positions has also been shown to influence activity. For example, 6-fluoroquinoline (B108479) derivatives have been investigated for their antiplasmodial activity. medjchem.com

The following table summarizes the observed effects of substituents on the quinoline ring on biological activity based on various studies of quinoline derivatives:

| Position of Substitution | Substituent | Observed Effect on Biological Activity | Reference |

| 2,4-disubstitution | Various | Important for anti-cancer activity through mechanisms like cell cycle arrest and apoptosis. | ijresm.com |

| 4 | Flexible alkylamino side chain | Enhanced antiproliferative activity. | nih.gov |

| 4 | Carboxyl group | Important for MRP2 inhibition. | nih.gov |

| 6 | Methoxy group | Increased antibacterial activity compared to methyl or no substitution. | nih.gov |

| 7 | Alkoxy group (bulky) | Facilitated antiproliferative activity. | nih.gov |

| 8 | Benzoyl group | More potent MRP2 inhibition compared to substitution at position 6. | nih.gov |

For example, a series of novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and showed inhibitory activity against carbonic anhydrase isoforms. nih.gov In this case, the N-aryl substitution was critical for the observed biological effect. The synthesis of various quinoline-2-carboxamides with different amine derivatives highlights the feasibility of introducing a wide range of substituents at this position to probe for improved activity. bohrium.com The nature of the substituent on the amide nitrogen, whether it is an alkyl, aryl, or a more complex group, can influence properties such as solubility, lipophilicity, and the ability to form key interactions with the target protein. nih.gov

The strategy of incorporating linkers and hybridizing the quinoline-2-carboximidamide scaffold with other heterocyclic moieties has been explored to develop compounds with novel or enhanced biological activities. researchgate.net The linker's length and flexibility can significantly impact the molecule's ability to adopt an optimal conformation for binding to its target.

In the design of potent and selective α2C-adrenoceptor antagonists based on a 4-aminoquinoline (B48711) scaffold, the nature of the linker and the heterocyclic ring attached to it were found to be crucial. acs.org For instance, replacing a piperazine (B1678402) ring with a 1,4-diazepane was a viable alternative, indicating the importance of the heterocyclic component. acs.org

Hybrid molecules, combining the quinoline core with other pharmacologically active heterocycles, have been synthesized to create agents with potentially dual modes of action or improved properties. nih.gov For example, quinoline-thiosemicarbazone hybrids have been investigated as inhibitors of cholinesterases. researchgate.net The synthesis of pyrazole-pyridine-based quinoline hybrids has also been reported to yield compounds with broad antimicrobial activities. nih.gov The choice of the heterocyclic partner and the nature of the linkage are critical design elements in this approach.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. neliti.com These studies aim to develop mathematical models that can predict the activity of new, unsynthesized compounds, thereby guiding the rational design of more potent analogues. neliti.comresearchgate.net

QSAR analyses have been applied to various classes of quinoline derivatives to understand the key molecular descriptors that govern their biological effects. neliti.comresearchgate.netnih.gov These descriptors can include electronic properties (e.g., atomic net charge, dipole moment), steric parameters (e.g., molecular volume, surface area), and lipophilicity (e.g., log P). walisongo.ac.id

For instance, a QSAR study on 4-methyl-2-(4-substituted phenyl)quinoline derivatives identified a significant correlation between the compounds' structural features and their antibacterial activities, validating the predictive power of the generated model. researchgate.net Another study on 2-(aryl or heteroaryl)quinolin-4-amines as anti-HIV-1 agents used linear regression correlations and a Free-Wilson approach to provide guidelines for designing new active compounds. nih.gov These models often reveal that properties like lipophilicity (cLogP) play a major role in determining the biological potency of quinoline derivatives. neliti.com The successful application of QSAR in related quinoline series suggests its potential utility in optimizing the biological activity of this compound analogues.

The general equation for a QSAR model can be represented as: Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

Where 'f' is a mathematical function (often linear regression) and the descriptors are calculated physicochemical properties of the molecules.

Stereochemical Considerations in Biological Activity

Stereochemistry can play a pivotal role in the biological activity of chiral compounds, as stereoisomers can exhibit different pharmacological and pharmacokinetic properties. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with the enantiomers or diastereomers of a drug molecule. nih.gov

While the parent this compound is not chiral, the introduction of chiral centers through substitution can lead to stereoisomers with distinct biological profiles. For example, in a series of 4-aminoquinoline derivatives, substitutions on the piperazine ring exerted a significant and stereospecific beneficial effect on the α2C-adrenoceptor affinity and potency. acs.org Similarly, studies on other chiral molecules have shown that the biological activity can be highly dependent on the specific configuration at the chiral center. orientjchem.orgnih.gov For instance, compounds with an (R)-configuration at a chiral center in the side chain of certain quinoline derivatives were found to be more active than their (S)-configuration counterparts. orientjchem.org

Therefore, when designing and synthesizing new this compound analogues that contain stereocenters, it is crucial to separate and evaluate the individual stereoisomers to fully understand their structure-activity relationships. The determination of the absolute configuration of the more active isomer can provide valuable insights into the three-dimensional requirements of the biological target's binding site.

Computational Chemistry and Molecular Modeling of Quinoline 2 Carboximidamide Hydrochloride

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein target. For the quinoline (B57606) scaffold, docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms. nih.gov Various quinoline derivatives have been docked against a range of enzymes and receptors to assess their inhibitory potential. nih.govnih.govnih.gov

Molecular docking simulations predict how a ligand, such as a quinoline derivative, fits into the binding site of a protein. The primary outputs are the binding pose (the conformation and orientation of the ligand) and the binding affinity, which is often expressed as a docking score in kcal/mol. nih.gov A lower (more negative) docking score generally indicates a more favorable and stable interaction. For example, studies on different quinoline derivatives have reported binding affinities ranging from -5.3 to -6.1 kcal/mol against certain anticancer protein targets nih.gov, while others have shown docking scores as high as -10.67 kcal/mol against the HIV reverse transcriptase enzyme. nih.gov These simulations help prioritize compounds that are most likely to be active, guiding further investigation.

A critical outcome of molecular docking is the identification of specific amino acid residues within the target's active site that are crucial for ligand binding. These interactions often involve hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govnih.gov For instance, docking studies of quinoline derivatives designed as protease inhibitors for SARS-CoV-2 revealed hydrogen bond formation with key residues such as His41, Glu166, and Gln189. nih.gov Similarly, in studies targeting acetylcholinesterase, interactions with the Glu-His-Ser triad (B1167595) are often considered significant. ucj.org.ua The interaction between a ligand's functional groups and the protein's residues, like the strong binding of an arginine guanidino group with a carboxylate side-chain from an aspartic acid residue, is a key determinant of binding specificity and affinity. nih.gov

Interactive Table 1: Examples of Molecular Docking Targets for Quinoline Derivatives This table presents findings from studies on various quinoline derivatives to illustrate the application of molecular docking, as specific data for quinoline-2-carboximidamide hydrochloride is limited.

| Quinoline Derivative Class | Protein Target | Key Interacting Residues (Examples) | Reference |

|---|---|---|---|

| Quinoline-based Protease Inhibitors | SARS-CoV-2 Mpro | His41, Tyr54, Glu166, Gln189, Asp187 | nih.gov |

| Quinoline-3-carboxamides | ATM Kinase | Interactions within the ATP-binding hinge region | mdpi.com |

| Dihydroxyl-quinolines | Acetylcholinesterase | Interactions within the enzyme active site | nih.gov |

| 2-(quinoline-2-ylthio)acetamide | α-glucosidase | Active site residues elucidated via docking | nih.gov |

| Hydroacridine (Quinoline) Derivatives | Acetylcholinesterase | Ser200, His440 | ucj.org.ua |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted protein-ligand complex over time. MD simulations model the movements of atoms and molecules, providing insights into the conformational flexibility and the persistence of key interactions. nih.govmdpi.com By simulating the complex in a dynamic, solvated environment, researchers can validate the stability of the binding pose obtained from docking. nih.gov

Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of individual residues. nih.gov The analysis of hydrogen bonds, solvent accessible surface area (SASA), and the radius of gyration (Rg) further characterizes the stability and compactness of the complex. nih.gov Studies on quinoline derivatives have used MD simulations of up to 100 nanoseconds to confirm that the ligand remains stably bound within the active site, reinforcing the predictions made by docking. mdpi.com

In Silico Prediction of Pharmacological Properties

In silico tools are widely used to predict the physicochemical properties of molecules that influence their potential as therapeutic agents. nih.gov These predictions help filter large libraries of compounds to identify those with favorable characteristics for further development. researchgate.net

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for a therapeutic agent. creative-biolabs.com One of the most common methods for assessing drug-likeness is Lipinski's Rule of Five. drugbank.com This rule establishes four simple physicochemical parameter cutoffs that are common among many orally administered drugs. nih.govscfbio-iitd.res.in While initially developed for oral drugs, its principles of solubility and permeability are often considered in early-stage discovery for other administration routes as well. nih.gov Computational analyses of various quinoline derivatives frequently include an assessment of their compliance with Lipinski's rule to ensure they fall within a favorable chemical space for further investigation. researchgate.net

Interactive Table 2: Parameters of Lipinski's Rule of Five

| Parameter | Guideline | Rationale | Reference |

|---|---|---|---|

| Molecular Weight (MW) | ≤ 500 Da | Relates to size and ability to permeate membranes | drugbank.com |

| LogP (Octanol-water partition coefficient) | ≤ 5 | Measures lipophilicity, affecting solubility and permeability | drugbank.com |

| Hydrogen Bond Donors (NHD) | ≤ 5 | Influences solubility and membrane passage | drugbank.com |